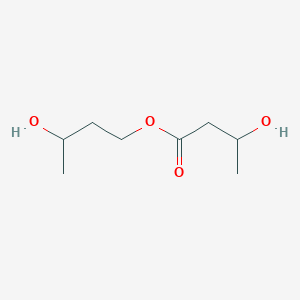
3-Hydroxybutyl-3-hydroxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone esters are a form of exogenous ketones that can be ingested orally. They are designed to mimic the effects of ketosis, a metabolic state where the body burns fat for fuel instead of carbohydrates . Ketone esters are formed by binding an alcohol molecule to a ketone body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ketone esters can be synthesized through various methods, including transesterification and Claisen condensation. For example, the transesterification of β-keto esters involves the reaction of ethyl acetoacetate with alcohols in the presence of catalysts like pure silica or SAFI . Another method involves the condensation of esters with formyl esters followed by enol tosylation and Suzuki-Miyaura cross-coupling .
Industrial Production Methods: Industrial production of ketone esters often involves large-scale transesterification processes. These methods are optimized for high yield and minimal environmental impact. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Ketone esters undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or aldehydes depending on the reducing agent.
Substitution: Formation of different esters through transesterification
Common Reagents and Conditions:
Oxidation: Peroxyacids or peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols and acid catalysts for esterification.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Different esters
Scientific Research Applications
Ketone esters have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex molecules like paclitaxel and prunustatin A.
Biology: Studied for their role in metabolic pathways and energy production.
Medicine: Investigated for their potential in treating neurological disorders and metabolic diseases.
Industry: Used in the production of biodiesel through transesterification of vegetable oils.
Mechanism of Action
Ketone esters exert their effects by increasing the levels of ketone bodies in the bloodstream. This mimics the metabolic state of ketosis, where the body uses ketones as an alternative energy source. The primary molecular target is the enzyme β-hydroxybutyrate dehydrogenase, which converts ketone bodies into usable energy .
Comparison with Similar Compounds
Ketone Salts: Formed by binding a ketone body to a mineral salt.
Aldehydes: Contain a carbonyl group bonded to at least one hydrogen atom.
Carboxylic Acids: Contain a carbonyl group with a second oxygen atom bonded by a single bond
Uniqueness: Ketone esters are unique in their ability to rapidly increase blood ketone levels without the need for dietary restrictions. This makes them a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-hydroxybutyl 3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
AOWPVIWVMWUSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
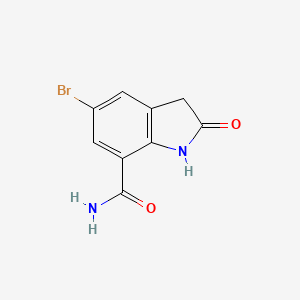

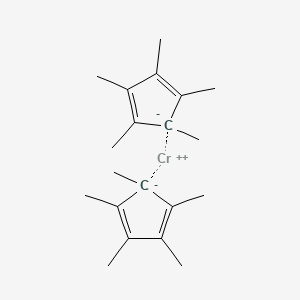
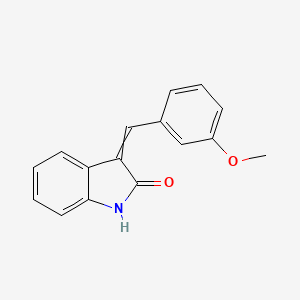
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

![tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)

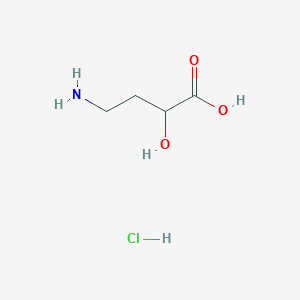


![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
